Baccatin
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Overview
Description
Baccatin is a naturally occurring compound isolated from the yew tree (Taxus species). It is a crucial precursor in the biosynthesis of the anti-cancer drug paclitaxel (Taxol). This compound III, a specific form of this compound, is particularly significant due to its role in the semi-synthesis of paclitaxel, which is widely used in the treatment of various cancers, including breast, lung, and ovarian cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Baccatin III can be synthesized from 10-deacetylthis compound III through an acyl transfer reaction catalyzed by the enzyme 10-deacetylthis compound III-10-O-acetyltransferase (DBAT). This reaction involves the transfer of an acetyl group to the 10-deacetylthis compound III molecule . Additionally, microbial cell factories have been developed to produce this compound III by integrating the gene encoding DBAT into Escherichia coli, which significantly increases the production yield .
Industrial Production Methods: Industrial production of this compound III primarily relies on the extraction from Taxus species or chemical synthesis using 10-deacetylthis compound III as a substrate. The extraction process involves harvesting the needles of Taxus plants, followed by chemical extraction and purification . Advances in biotechnological methods, such as the heterologous expression of DBAT in microbial strains, have also been explored to enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Baccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the acyl transfer reaction, where an acetyl group is transferred to 10-deacetylthis compound III to form this compound III .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound III include acetyl-CoA, which acts as the acetyl donor in the acyl transfer reaction. The reaction conditions typically involve slightly acidic conditions and low temperatures to optimize the catalytic activity of DBAT .
Major Products: The major product formed from the acyl transfer reaction is this compound III, which serves as a precursor for the semi-synthesis of paclitaxel .
Scientific Research Applications
Baccatin III has numerous scientific research applications, particularly in the field of medicinal chemistry. It is a vital intermediate in the semi-synthesis of paclitaxel, which is used in the clinical treatment of various cancers . Additionally, this compound III has been studied for its potential immunomodulatory activities and its role in slowing the progression of tumors . Research has also explored its use in biotechnological applications, such as the development of microbial cell factories for efficient production .
Mechanism of Action
The mechanism of action of baccatin III involves its role as a precursor in the biosynthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells . The ligation of the C-13 side chain to this compound III, catalyzed by this compound III amino phenylpropanoyl-13-O-transferase (BAPT), is a crucial step in the biosynthesis of paclitaxel .
Comparison with Similar Compounds
Baccatin III is part of a larger family of taxane diterpenoids, which include compounds such as this compound VIII, this compound IX, and this compound X . These compounds share a similar core structure but differ in their functional groups and side chains. This compound III is unique due to its specific role as a precursor in the semi-synthesis of paclitaxel, making it particularly valuable in medicinal chemistry .
List of Similar Compounds:- This compound VIII
- This compound IX
- This compound X
- 10-deacetylthis compound III
- 19-hydroxythis compound III
- 14-β-benzoyloxy-2-deacetylthis compound VI
- This compound IV
- 1-hydroxythis compound I
- 13-O-deacetyltaxumairol Z
- Taxayunnansin A
- 2-deacetoxytaxinine B
- Taxinine B
Properties
IUPAC Name |
2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-23(2)12-13-28-14-15-29(33-32-28)26(6)10-8-19-24(3,4)22(31)18(30)16-25(19,5)20(26)9-11-27(29,7)21(28)17-23/h14-15,18-22,30-31H,8-13,16-17H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQSPIDOGLAJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23C=CC4(C5(CCC6C(C(C(CC6(C5CCC4(C2C1)C)C)O)O)(C)C)C)OO3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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